REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[Br:11][C:12]1[N:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[C:15]([OH:22])=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:11][C:12]1[N:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[C:15]([O:22][CH2:7][C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
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0.095 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=N1)C(=O)OC)O
|
Name
|
|
Quantity
|
0.089 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3.5 hours
|
Duration
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3.5 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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ADDITION
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Details
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Water was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with DCM
|
Type
|
WASH
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Details
|
The organic phases were washed with 1 M NaOH, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography on silica gel eluting with a gradient of PE
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)C(=O)OC)OCC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |